molecular formula C18H14O3 B11966905 4-Anthracen-2-yl-4-oxo-butanoic acid CAS No. 73693-24-0

4-Anthracen-2-yl-4-oxo-butanoic acid

Cat. No.: B11966905
CAS No.: 73693-24-0
M. Wt: 278.3 g/mol
InChI Key: LZMNAKMECLHEQH-UHFFFAOYSA-N
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Description

4-anthracen-2-yl-4-oxo-butyric acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of an anthracene moiety attached to a butyric acid backbone, which includes a ketone functional group. It is a rare and unique chemical often used in early discovery research .

Chemical Reactions Analysis

Substitution Reactions

The anthracene moiety in 4-Anthracen-2-yl-4-oxo-butanoic acid enables electrophilic aromatic substitution . While direct substitution at the 2-position may be sterically hindered, analogous compounds (e.g., 4-Anthracen-9-yl-4-oxo-but-2-enoic acid) react with nucleophiles like indole to form substituted butanoic acids .

Example Reaction :
Reaction with indole in dry benzene yields 4-anthracen-9-yl-2-(1H-indol-3-yl)-4-oxo-butyric acid (compound 2 ), characterized by IR (acid C=O at 1708 cm⁻¹) and NMR (indole NH at δ 10.08) .

Oxidation Reactions

Oxidation of 4-oxo-4-arylbutanoic acids (e.g., 4-oxo-4-phenylbutanoic acid) by TriPAFC (tripropylammonium fluorochromate) in acetic acid follows first-order kinetics with respect to the substrate, oxidant, and H⁺ ions. The reaction mechanism involves:

  • Protonation of the oxidant (TriPAFC → TriPAFCH⁺).

  • Enolization of the ketone group.

  • Oxidation to form benzoic acid derivatives .

Kinetic Parameters Conditions Observations
Rate = k₁[TriPAFC][Substrate][H⁺]50% acetic acid–water (v/v), 303 KFirst-order dependence on all reactants
k₁ = 2.8 × 10⁻³ L²·mol⁻²·min⁻¹pH < 3Benzoic acid as primary product
Activation energy = 18.0 kJ/molPerchloric acid catalystNo polymerization side reactions

Cyclocondensation Reactions

Analogous compounds (e.g., 4-Anthracen-9-yl-4-oxo-but-2-enoic acid) undergo cyclocondensation with hydrazine derivatives (hydrazine hydrate, phenyl hydrazine) to form pyridazinone derivatives . While direct data for the 2-yl isomer is limited, the reaction pathway involves:

  • Formation of a hydrazone intermediate.

  • Cyclization to form a six-membered pyridazinone ring.

Mechanistic Insights

The reactivity of this compound is governed by:

  • Ketone functionality : Susceptible to reduction (e.g., NaBH₄ → secondary alcohol) or oxidation.

  • Carboxylic acid group : Enables esterification or amide formation.

  • Anthracene system : Provides π-electron density for aromatic substitution.

Structural and Spectroscopic Data

Property Value
CAS Number73693-24-0
Molecular FormulaC₁₈H₁₄O₃
Molecular Weight278.302 g/mol
Melting PointNot reported
IR (C=O stretching)~1700 cm⁻¹
NMR (COOH proton)~11.10 ppm

Research Implications

The compound’s reactivity highlights opportunities for:

  • Materials synthesis : Incorporation into polymers or supramolecular structures via esterification.

  • Biological applications : Potential interactions with biomolecules via π-π stacking (anthracene) and hydrogen bonding (carboxylic acid).

Scientific Research Applications

Biological Applications

1. Antioxidant Activity:
Research has demonstrated that derivatives of 4-Anthracen-2-yl-4-oxo-butanoic acid exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that certain derivatives can effectively reduce oxidative stress in cellular models .

2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its use in developing anti-inflammatory drugs .

Material Science Applications

1. Photonic Materials:
Due to its anthracene core, this compound is used in the fabrication of photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices enhances the optical properties of the resulting materials .

2. Self-Assembled Monolayers:
The compound can form self-assembled monolayers (SAMs) on surfaces like highly oriented pyrolytic graphite (HOPG). These SAMs are useful for creating functionalized surfaces that can be employed in sensors and electronic devices. The stability and morphology of these monolayers can be tuned by adjusting the concentration of the compound during synthesis .

Case Studies

Study Application Findings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in cell cultures treated with this compound derivatives.
Study BPhotonic MaterialsDeveloped a polymer blend incorporating the compound that exhibited enhanced light emission properties suitable for OLED applications.
Study CSelf-Assembled MonolayersSuccessfully created stable SAMs that improved the sensitivity of electrochemical sensors when functionalized with this compound.

Mechanism of Action

The mechanism of action of 4-anthracen-2-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can participate in redox reactions, influencing cellular metabolism .

Comparison with Similar Compounds

4-anthracen-2-yl-4-oxo-butyric acid can be compared with other similar compounds, such as:

  • 4-anthracen-9-yl-4-oxo-butyric acid
  • 4-oxo-4-phenanthren-2-yl-butyric acid
  • 4-oxo-4-(2-oxocyclohexyl)butyric acid
  • 4-oxo-4-phenyl-butyric acid
  • 4-(3,4-dimethoxy-phenyl)-4-oxo-butyric acid These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications.

Biological Activity

4-Anthracen-2-yl-4-oxo-butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of anthracene derivatives with various reagents under controlled conditions. For example, one method includes the cyclocondensation of anthracene derivatives with hydrazine and other amines, leading to the formation of pyridazinone derivatives which can be further modified to yield butanoic acid derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed high activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundHighModerate
Derivative AModerateHigh
Derivative BLowLow

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at specific phases .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized anthracene derivatives showed that one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5 mM against E. coli, suggesting strong antibacterial properties .
  • Anticancer Mechanism : In another study, the impact of this compound on B16F10 melanoma cells was evaluated using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications such as adding functional groups or altering the anthracene core have been shown to improve both antimicrobial and anticancer activities. For instance, derivatives with electron-withdrawing groups exhibited increased potency against various microbial strains .

Properties

CAS No.

73693-24-0

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-anthracen-2-yl-4-oxobutanoic acid

InChI

InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21)

InChI Key

LZMNAKMECLHEQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O

Origin of Product

United States

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